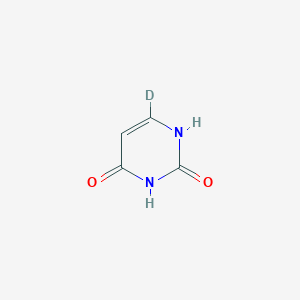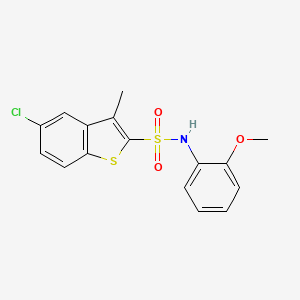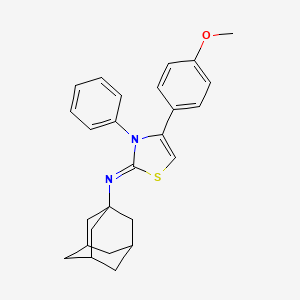
Gpsvfplapssk-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gpsvfplapssk-13C6: is a 13C-labeled version of the peptide Gpsvfplapssk. This peptide is an IgG1 signature peptide of anti-SARS-CoV-2 antibodies. It is primarily used for the quantification and specific isolation of anti-SARS-CoV-2 antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gpsvfplapssk-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the peptide structure. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The 13C-labeled amino acids are incorporated at specific positions during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the labeled peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Gpsvfplapssk-13C6 primarily undergoes reactions typical of peptides, such as hydrolysis and enzymatic cleavage. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Cleavage: Proteases such as trypsin can cleave the peptide at specific sites
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments or individual amino acids.
Enzymatic Cleavage Products: Specific peptide fragments depending on the cleavage site
Scientific Research Applications
Gpsvfplapssk-13C6 has several scientific research applications, including:
Quantification of Anti-SARS-CoV-2 Antibodies: Used in mass spectrometry-based assays to quantify specific antibodies in human serum
Pharmacokinetic Studies: Utilized as a tracer in drug development to study the pharmacokinetics and metabolic profiles of drugs
Biological Research: Employed in studies involving the immune response to SARS-CoV-2
Mechanism of Action
Gpsvfplapssk-13C6 functions as a tracer peptide for the quantification of anti-SARS-CoV-2 antibodies. It binds specifically to the IgG1 antibodies, allowing for their isolation and quantification using mass spectrometry. The incorporation of 13C isotopes enhances the accuracy and sensitivity of the detection .
Comparison with Similar Compounds
Gpsvfplapssk: The non-labeled version of the peptide.
Other Isotope-Labeled Peptides: Peptides labeled with other stable isotopes such as 15N or deuterium
Uniqueness: Gpsvfplapssk-13C6 is unique due to its specific application in quantifying anti-SARS-CoV-2 antibodies. The incorporation of 13C isotopes provides enhanced sensitivity and accuracy in mass spectrometry-based assays, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C55H87N13O16 |
|---|---|
Molecular Weight |
1192.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1 |
InChI Key |
JJSLDOHLCAWNSF-UKMKZEMJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[13C@@H]([13CH2][13CH2][13CH2][13CH2]N)[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


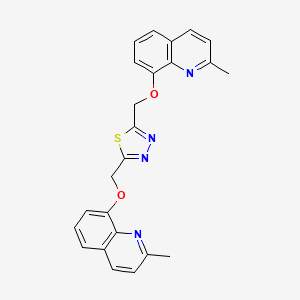

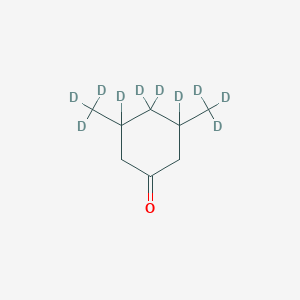
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
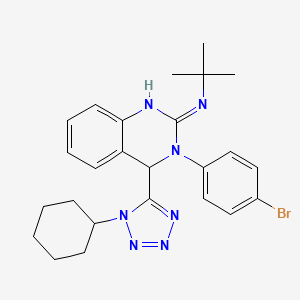
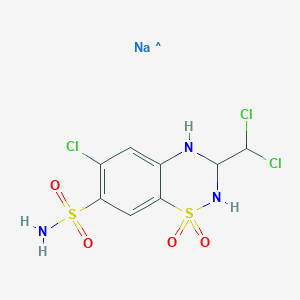
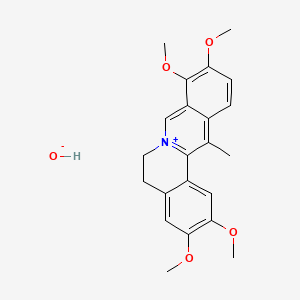

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
